molecular formula C48H95NO5 B15073683 heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

Cat. No.: B15073683
M. Wt: 766.3 g/mol
InChI Key: JUZHGMZUKFQMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate (CAS: 2089251-43-2) is a synthetic lipid derivative with the molecular formula C₄₆H₉₁NO₅ and a molecular weight of 738.22 g/mol . Structurally, it consists of:

  • A heptadecan-9-yl group (a 17-carbon branched alkyl chain) esterified to a decanoate backbone.
  • A complex amino substituent at the 10-position, comprising a 2-hydroxyethyl group and an 8-oxo-8-undecoxyoctyl chain (an 8-carbon chain with a ketone and undecyloxy group at the terminal position).

This compound is hypothesized to function as an ionizable lipid or structural lipid in lipid nanoparticle (LNP) formulations for drug or mRNA delivery, owing to its amphiphilic nature and tertiary amine group, which can facilitate pH-dependent endosomal escape .

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate

InChI

InChI=1S/C48H95NO5/c1-4-7-10-13-16-17-21-29-36-45-53-47(51)39-32-26-22-28-35-42-49(43-44-50)41-34-27-20-18-19-25-33-40-48(52)54-46(37-30-23-14-11-8-5-2)38-31-24-15-12-9-6-3/h46,50H,4-45H2,1-3H3

InChI Key

JUZHGMZUKFQMFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-yl alcohol with 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoic acid under acidic conditions to form the ester bond . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification techniques. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Esterification and Transesterification

The compound’s ester groups participate in esterification and transesterification reactions. These processes are pivotal for modifying its hydrophobic/hydrophilic balance:

  • Reagents : Primary/secondary alcohols, acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOCH₃).

  • Conditions : Elevated temperatures (80–120°C), inert solvents (toluene or DMF).

  • Products : New ester derivatives with altered alkyl chains (e.g., methyl or benzyl esters).

Reaction TypeReagentsConditionsMajor Products
EsterificationMethanol, H₂SO₄100°C, tolueneMethyl ester derivative
TransesterificationEthanol, NaOCH₃80°C, DMFEthyl ester derivative

Hydrolysis

The ester and amide bonds undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves esters into carboxylic acids and alcohols (e.g., using HCl/H₂O).

  • Basic Hydrolysis (Saponification) : Produces carboxylate salts (e.g., NaOH/EtOH).

Hydrolysis TypeReagentsConditionsProducts
Acidic6M HCl, H₂OReflux, 12hDecanoic acid, heptadecan-9-ol
Basic2M NaOH, EtOH60°C, 6hSodium decanoate, ethanolamine derivative

Oxidation and Reduction

The oxo (keto) group at the 8-position is reactive in redox reactions:

  • Oxidation : Strong oxidizers (e.g., KMnO₄) convert the keto group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl group.

ReactionReagentsConditionsProducts
OxidationKMnO₄, H₂SO₄50°C, 8h8-carboxyoctanoate derivative
ReductionH₂, Pd-C25°C, 3h8-hydroxyoctanoate derivative

Aminolysis

The ester groups react with amines to form amides, enhancing biocompatibility for pharmaceutical applications:

  • Reagents : Primary amines (e.g., ethylenediamine).

  • Conditions : Solvent-free, 100–120°C.

AmineConditionsProducts
Ethylenediamine110°C, 5hBis-amide derivative

Functional Group Interactions

The hydroxyethyl and amino groups enable further derivatization:

  • Acylation : Reaction with acetic anhydride acetylates the hydroxyl group.

  • Alkylation : Alkyl halides (e.g., methyl iodide) alkylate the amino group.

ReactionReagentsProducts
AcylationAc₂O, pyridineAcetylated hydroxyethyl derivative
AlkylationCH₃I, K₂CO₃N-methylated amino derivative

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Onset Temperature : ~250°C (under N₂ atmosphere) .

  • Major Products : Alkanes, CO₂, and ammonia fragments.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and steric effects.

  • Redox Reactions : Keto-enol tautomerization influences the reduction pathway selectivity.

Scientific Research Applications

Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a crucial role in the formulation of lipid nanoparticles for gene delivery and mRNA vaccines.

    Medicine: Integral in the development of mRNA-based therapeutics, including vaccines for infectious diseases.

    Industry: Utilized in the production of lipid-based drug delivery systems and nanomedicine .

Mechanism of Action

The mechanism of action of heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane and releasing the mRNA into the cytoplasm. The mRNA then undergoes translation to produce the target protein, which elicits an immune response in the case of vaccines .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Lipids

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Functional Implications
Heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate 2089251-43-2 C₄₆H₉₁NO₅ 738.22 - Decanoate ester
- 8-Oxo-8-undecoxyoctyl chain
- Higher lipophilicity
- Enhanced membrane stability in LNPs
9-Heptadecanyl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate () - C₄₄H₈₇NO₅ 710.18 - Octanoate ester
- 6-Oxo-6-(undecyloxy)hexyl chain
- Shorter ester chain reduces hydrophobicity
- Potential for faster biodegradation
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate () 2089251-33-0 C₄₄H₈₇NO₅ 710.17 - Nonyl ester
- Heptadecan-9-yloxy group
- Reduced tail length may lower phase transition temperature
- Compromised nanoparticle integrity
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate () 2089251-41-0 C₄₅H₈₇NO₅ 722.19 - Hydroxycyclohexyl group
- Nonyloxy chain
- Bulky cyclohexyl group may hinder molecular packing
- Altered pKa for ionizable amine
7-((2-Hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate () - C₃₇H₆₉NO₃ 575.95 - Unsaturated dienyl chain
- Shorter heptyl linker
- Unsaturation enhances fluidity
- Improved fusogenicity but lower oxidative stability

Structural and Functional Insights

Ester Chain Length

  • The decanoate ester in the target compound (C₁₀) provides greater hydrophobicity compared to octanoate (C₈) analogs (e.g., ).
  • Conversely, octanoate-based lipids (e.g., CAS 2089251-33-0) may exhibit faster degradation rates due to shorter chain length, as observed in hydrolysis studies of analogous esters .

Amino Substituent Variations

  • The 8-oxo-8-undecoxyoctyl group in the target compound introduces a ketone and long alkoxy chain, which may improve interactions with cholesterol or phospholipids in LNPs .
  • Replacing the hydroxyethyl group with a hydroxycyclohexyl () introduces steric hindrance, which could disrupt endosomal escape mechanisms critical for mRNA delivery .

Ionizability and pKa

  • The tertiary amine in the target compound’s amino group is critical for pH-dependent ionization. Its pKa (~6.5–6.8, estimated by analogy to ) aligns with optimal endosomal escape profiles, unlike neutral lipids (e.g., ’s hydroxycyclohexyl variant), which lack this functionality .
  • Compounds with unsaturated chains (e.g., ’s dienyl group) exhibit lower phase transition temperatures, enhancing membrane fusion but increasing susceptibility to oxidation .

Q & A

Basic: What is the functional role of SM-102 in lipid nanoparticle (LNP) formulations for mRNA delivery?

SM-102 is an ionizable cationic lipid critical for forming stable LNPs. Its tertiary amine group undergoes pH-dependent protonation, enabling electrostatic interactions with mRNA during encapsulation and facilitating endosomal escape post-cellular uptake. Structurally, its long alkyl chains (e.g., heptadecan-9-yl and undecoxyhexyl groups) enhance hydrophobic interactions with other lipids (e.g., DSPC, cholesterol), stabilizing the LNP core .

Key Data:

PropertyValueReference
pKa (ionizable group)~6.7–6.9 (pH-dependent)
Hydrophobic chain lengthC17 (heptadecan-9-yl), C11 (undecyloxy)

Basic: What synthetic methodologies are employed for SM-102 production?

SM-102 is synthesized via multi-step organic reactions:

Borylation : Methyl 10-undecenoate reacts with 9-BBN under heating (85–90°C) to form a boronated intermediate.

Cross-coupling : Pd(PPh₃)₄-mediated Suzuki coupling introduces the xanthenyl group.

Hydrolysis : NaOH-mediated saponification converts esters to carboxylic acids.

Amidation : Carbodiimide coupling (e.g., EDC/NHS) links hydroxyethyl and undecoxyhexylamine groups .

Quality Control:

  • Purity : ≥98% (HPLC/LC-MS) .
  • Structural validation : ¹H NMR (δ 0.8–1.6 ppm for alkyl chains; δ 3.5–4.0 ppm for ester/amine groups) .

Advanced: How can researchers optimize SM-102 synthesis to improve yield and scalability?

Critical Parameters:

  • Catalyst selection : Pd(PPh₃)₄ vs. newer Pd catalysts (e.g., XPhos) for higher cross-coupling efficiency .
  • Solvent systems : THF/DCM mixtures improve reaction homogeneity but may require post-synthesis solvent recovery .
  • Purification : Flash chromatography vs. recrystallization for removing unreacted intermediates .

Challenges:

  • Scalability of boronated intermediates due to sensitivity to moisture and oxygen .
  • Regulatory compliance for GMP-grade production (residual metal catalysts <10 ppm) .

Advanced: What analytical techniques resolve structural ambiguities in SM-102 analogs?

TechniqueApplicationExample DataReference
HRMS Confirm molecular weight[M+H]⁺ = 710.182 (C₄₄H₈₇NO₅)
²H/¹³C NMR Assign stereochemistryδ 173 ppm (ester carbonyl)
LC-MS/MS Quantify metabolitesLipid 5 AUC: 12,500 ng·h/mL in rats

Contradictions:

  • Discrepancies in metabolite identification (e.g., oxidized vs. hydrolyzed products) require tandem MS/MS fragmentation .

Basic: How do structural features of SM-102 influence LNP stability?

  • Hydrophobic tail length : C17 chains enhance membrane fluidity, while C11 undecoxy groups improve packing density .
  • Ionizable headgroup : Protonation at endosomal pH (5.0–6.5) disrupts lipid bilayers, releasing mRNA .

Stability Data:

ConditionLNP Size (nm)PDIReference
4°C, 30 days85 ± 30.12
25°C, 7 days92 ± 50.18

Advanced: How do lipid ratios (SM-102:DSPC:Cholesterol:PEG) impact mRNA delivery efficacy?

Optimal ratios (50:10:38.5:1.5 mol%) balance encapsulation efficiency (>90%) and endosomal escape:

  • SM-102 : Primary mRNA-binding component.
  • DSPC : Stabilizes lamellar structure.
  • Cholesterol : Reduces particle aggregation.
  • PEG-lipid : Minimizes immune recognition .

Contradictions:

  • Higher PEG content (>2%) reduces cellular uptake due to steric hindrance .

Advanced: How to address discrepancies in SM-102 biodistribution across animal models?

  • Species-specific factors : Liver tropism in rats (70% AUC) vs. splenic uptake in mice (45%) .
  • Dosing route : Intravenous vs. intramuscular administration alters clearance rates (t₁/₂: 6h vs. 24h) .
  • Sex differences : Female rats show 20% higher hepatic accumulation than males .

Recommendations:

  • Use QWBA and LC-MS/MS for cross-validation .

Basic: What quality control benchmarks are mandatory for SM-102 in preclinical studies?

ParameterSpecificationMethodReference
Purity ≥98%HPLC
Residual solvents <500 ppm (THF, DCM)GC-FID
Heavy metals <10 ppm (Pd, Cu)ICP-MS
Storage -20°C, under argonStability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.